molecular formula C17H18N4O B7547074 1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide

1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B7547074
M. Wt: 294.35 g/mol
InChI Key: LWADTIPLMDDTJP-GFCCVEGCSA-N
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Description

1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide, also known as JNJ-40411813, is a novel and potent inhibitor of the protein kinase C (PKC) family. PKC is a group of enzymes that play a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. JNJ-40411813 has been found to have potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders.

Mechanism of Action

1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide exerts its pharmacological effects by selectively inhibiting the activity of PKC. PKC is a family of serine/threonine kinases that play a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters. PKC activation leads to the phosphorylation of downstream targets, which mediates its effects on cellular processes. 1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide inhibits PKC by binding to the ATP-binding site of the enzyme, which prevents its activation and downstream signaling.
Biochemical and Physiological Effects:
1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer, 1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In diabetes, 1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide has been found to improve insulin sensitivity, glucose metabolism, and pancreatic beta-cell function. In neurological disorders, 1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide has been found to have neuroprotective effects, including reducing neuronal damage and improving cognitive function.

Advantages and Limitations for Lab Experiments

1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for PKC inhibition. 1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide has been extensively studied in vitro and in vivo, and its pharmacological effects have been well characterized. However, 1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide also has some limitations, including its poor solubility in water, which can limit its use in some experiments. Additionally, 1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide can have off-target effects at high concentrations, which can complicate data interpretation.

Future Directions

1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide has several potential future directions for research and development. In cancer, 1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide could be further studied for its potential as a combination therapy with other anticancer agents. In diabetes, 1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide could be studied for its potential as a therapeutic agent for the treatment of type 2 diabetes. In neurological disorders, 1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide could be studied for its potential as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the structural optimization of 1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide could lead to the development of more potent and selective PKC inhibitors with improved pharmacological properties.

Synthesis Methods

The synthesis of 1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide involves a series of chemical reactions, including the condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization with ethyl chloroformate and 2,2-dimethyl-1,3-dioxane-4,6-dione. The resulting compound is then subjected to a series of reactions, including reduction, alkylation, and acylation, to yield the final product. The synthesis method has been optimized to produce high yields of 1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide with high purity.

Scientific Research Applications

1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide has been found to inhibit the growth and proliferation of cancer cells by targeting PKC, which is overexpressed in many cancer types. In diabetes, 1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide has been found to improve insulin sensitivity and glucose metabolism by modulating PKC activity. In neurological disorders, 1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide has been found to have neuroprotective effects by inhibiting PKC-mediated neuronal damage.

properties

IUPAC Name

1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-11-9-14(15-10-18-21(3)16(15)19-11)17(22)20-12(2)13-7-5-4-6-8-13/h4-10,12H,1-3H3,(H,20,22)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWADTIPLMDDTJP-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C=NN(C2=N1)C)C(=O)N[C@H](C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide

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